3-(4-Bromobenzoyl)butyric acid
Description
The compound 3-(4-Bromobenzoyl)propionic acid (CAS 6340-79-0) is a brominated aromatic ketone-carboxylic acid derivative. Its molecular formula is C₁₀H₉BrO₃, featuring a 4-bromobenzoyl group attached to a propionic acid backbone. This compound is structurally characterized by a ketone group at the β-position relative to the carboxylic acid, which influences its reactivity and biological activity. It is widely utilized in pharmaceutical synthesis, particularly as a precursor for anti-inflammatory and analgesic agents .
This article will focus on the propionic acid derivative and its structural analogs.
Properties
Molecular Formula |
C11H11BrO3 |
|---|---|
Molecular Weight |
271.11 g/mol |
IUPAC Name |
4-(4-bromophenyl)-3-methyl-4-oxobutanoic acid |
InChI |
InChI=1S/C11H11BrO3/c1-7(6-10(13)14)11(15)8-2-4-9(12)5-3-8/h2-5,7H,6H2,1H3,(H,13,14) |
InChI Key |
YFAJEGYHRPNULY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)O)C(=O)C1=CC=C(C=C1)Br |
Origin of Product |
United States |
Chemical Reactions Analysis
Oxidation Reactions
The carboxylic acid group and benzoyl moiety participate in oxidation under controlled conditions.
-
Key Finding : Controlled oxidation with KMnO₄ preserves the bromobenzoyl group while introducing a ketone at the β-position .
Reduction Reactions
The benzoyl carbonyl and aliphatic chain are susceptible to reduction.
-
Mechanistic Insight : LiAlH₄ reduces the ketone to a secondary alcohol, while the bromine atom remains inert under these conditions .
Substitution Reactions
The bromine atom undergoes nucleophilic aromatic substitution (NAS) or metal-catalyzed coupling.
Esterification and Amidation
The carboxylic acid group reacts with alcohols or amines to form derivatives.
-
Application : Esters are intermediates for polymer synthesis; amides show bioactivity in neurological studies .
Decarboxylation and Cyclization
Thermal or acidic conditions induce decarboxylation, forming cyclic ketones.
Halogen Exchange
The bromine atom undergoes exchange reactions with other halogens.
-
Limitation : Fluorination requires specialized agents (e.g., Balz-Schiemann) and is less efficient .
Photochemical Reactions
UV irradiation induces homolytic cleavage of the C–Br bond.
| Conditions | Product | Notes |
|---|---|---|
| UV (254 nm), benzene | 3-Benzoylbutyric acid + Br- radicals | Radical recombination products detected via ESR . |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 3-(4-Bromobenzoyl)propionic acid with its closest analogs, emphasizing differences in structure, applications, and biological activity:
Key Findings :
Reactivity and Synthetic Utility: 3-(4-Bromobenzoyl)propionic acid undergoes condensation with nitrogen nucleophiles to form oxadiazoles, which exhibit anti-inflammatory activity with reduced ulcerogenicity compared to traditional NSAIDs . 3-(4-Bromobenzoyl)acrylic acid (α,β-unsaturated analog) participates in cycloaddition and nucleophilic addition reactions. For example, reaction with ethyl cyanoacetate yields nicotinate derivatives, which are screened for antitumor and antimicrobial activities .
Biological Activity :
- The propionic acid derivative’s anti-inflammatory action is attributed to its ability to inhibit cyclooxygenase (COX) enzymes, similar to ibuprofen but with enhanced selectivity due to the bromobenzoyl group .
- The acrylic acid derivative’s conjugated system enhances electrophilicity, making it reactive toward cellular thiols, a mechanism exploited in anticancer drug design .
Commercial Availability :
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing 3-(4-Bromobenzoyl)butyric acid?
- Method : A plausible route involves Friedel-Crafts acylation of bromobenzene derivatives with a suitable acyl chloride (e.g., succinic anhydride derivatives), followed by hydrolysis and purification. For example, 3-(4-Bromobenzoyl)propionic acid is synthesized via ketone formation using bromobenzene and a β-keto acid precursor .
- Characterization : Confirm structure via NMR (¹H/¹³C), FT-IR (C=O stretch at ~1700 cm⁻¹), and HPLC for purity (>96% assay) . Melting point verification (e.g., 148–152°C for the propionic analog) is critical .
Q. What safety precautions are required when handling brominated aromatic acids?
- PPE : Wear N95 masks , gloves, and eye protection to avoid inhalation/contact (H315/H319/H335 hazards) .
- Waste Management : Segregate waste and use professional disposal services to prevent environmental contamination (e.g., brominated byproducts) .
Q. How is the purity of this compound verified?
- Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) and C18 columns. Compare retention times with standards .
- Spectroscopy : Mass spectrometry (MS) for molecular ion confirmation (e.g., m/z 257.08 for the propionic analog) .
Advanced Research Questions
Q. How can reaction yields be optimized for brominated keto-carboxylic acids?
- Catalyst Screening : Test Lewis acids (e.g., AlCl₃, FeCl₃) in Friedel-Crafts reactions. For example, AlCl₃ may improve acylation efficiency but requires strict anhydrous conditions .
- Solvent Optimization : Polar aprotic solvents (e.g., DCM, THF) enhance solubility of intermediates. Reflux conditions may increase ketone formation rates .
Q. What strategies resolve contradictions in reported melting points or spectral data?
- Purity Cross-Verification : Repurify via recrystallization (e.g., ethanol/water) and reanalyze using DSC for precise melting point determination .
- Data Validation : Compare NMR shifts with computational models (e.g., DFT simulations) or databases like PubChem .
Q. How are impurities (e.g., unreacted bromobenzene) quantified and removed?
- Analytical Methods : Use GC-MS to detect volatile byproducts. Limit thresholds should align with ICH guidelines (<0.1% for genotoxic impurities) .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane eluent) or acid-base extraction to isolate the carboxylic acid .
Q. What mechanistic insights explain side reactions during synthesis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
